
1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene
概要
説明
1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene is an organic compound that belongs to the class of difluoroethylated aromatics. . The presence of multiple fluorine atoms in the molecule imparts distinct electronic and steric characteristics, making it a valuable compound for various scientific research and industrial applications.
準備方法
The synthesis of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene can be achieved through several synthetic routes. One common method involves the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroalkylating reagent . This reaction typically requires specific reaction conditions, including the presence of a nickel catalyst and appropriate solvents to facilitate the difluoroethylation process.
Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity of the final product. The choice of catalysts, reaction conditions, and purification techniques are optimized to meet industrial standards and regulatory requirements.
化学反応の分析
1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, where the fluorine atoms can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Radical Reactions: The presence of fluorine atoms can stabilize radical intermediates, making the compound suitable for radical reactions.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and radical initiators. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used in the design and synthesis of pharmaceuticals, where the difluoroethyl group can enhance the biological activity and stability of drug molecules.
Material Science: The compound is utilized in the development of advanced materials with unique electronic and optical properties.
Chemical Biology: The compound serves as a probe in chemical biology studies to investigate biological pathways and molecular interactions.
Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene involves its interaction with specific molecular targets and pathways. The difluoroethyl group can mimic the steric and electronic features of other functional groups, allowing the compound to bind to target proteins and enzymes with high affinity . This interaction can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene can be compared with other similar compounds, such as:
1,1-Difluoroethyl chloride (CH3CF2Cl): Used as a difluoroalkylating reagent in the synthesis of difluoroethylated aromatics.
1,1-Difluoroethane (C2H4F2): A simple difluoroalkane with applications in refrigeration and as a propellant.
Difluoromethylbenzene derivatives: Compounds with similar structural features and applications in medicinal chemistry and material science.
The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple fluorine atoms, which impart distinct chemical and biological properties.
特性
IUPAC Name |
1-(1,1-difluoroethyl)-2,3-difluoro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4/c1-5-3-4-6(9(2,12)13)8(11)7(5)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAKZEDRQCRYTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801226742 | |
| Record name | 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801226742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138445-04-1 | |
| Record name | 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138445-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801226742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


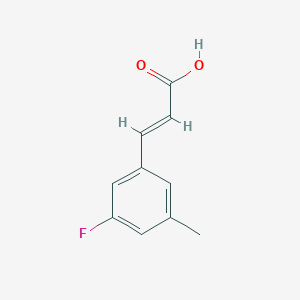
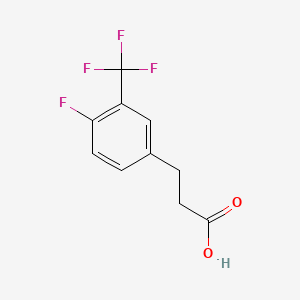




![3-[3-Fluoro-4-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390474.png)

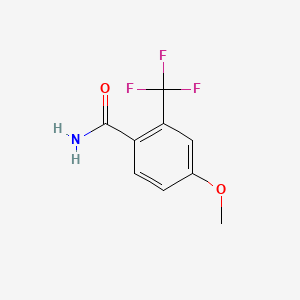

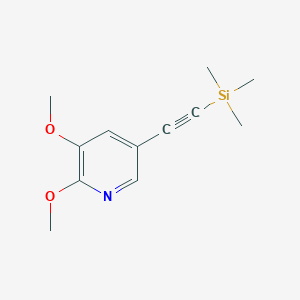
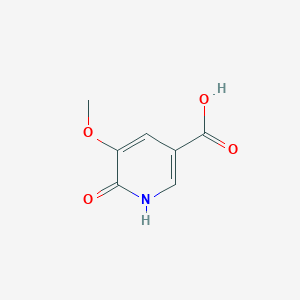

![2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1390484.png)
